

Application Notes: The Use of Trimethylsulfoxonium Iodide in Spiro-Epoxidation

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Compound of Interest

Compound Name: *1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride*

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Introduction

Trimethylsulfoxonium iodide is a key reagent in organic synthesis, primarily used for the preparation of its corresponding ylide, dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky reagent.^{[1][2]} This reagent is highly effective for the methylene-transfer reaction to carbonyl compounds, such as aldehydes and ketones, to yield the corresponding epoxides.^{[1][3][4]} The reaction, known as the Johnson-Corey-Chaykovsky reaction, is a cornerstone method for the formation of three-membered rings.^{[2][5]}

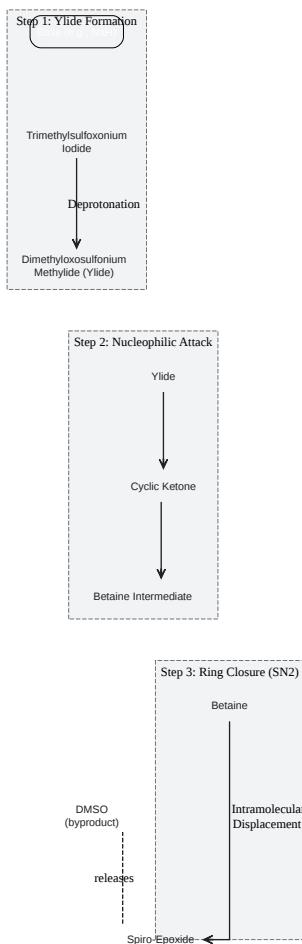
When the substrate is a cyclic ketone, the reaction results in the formation of a spiro-epoxide, a valuable structural motif in which the oxirane ring and the cyclic ketone share a single carbon atom. These spirocycles are important intermediates in the synthesis of complex natural products and pharmaceutical agents due to their inherent ring strain, which allows for stereo- and regiocontrolled ring-opening reactions.^[6] The use of trimethylsulfoxonium iodide offers a reliable and often high-yielding route to these structurally important molecules.

Mechanism of Spiro-Epoxidation

The Johnson-Corey-Chaykovsky reaction proceeds through a well-established mechanism:

- **Ylide Formation:** Trimethylsulfoxonium iodide is deprotonated by a strong base, typically sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to generate the nucleophilic sulfur ylide, dimethyloxosulfonium methylide.[1][5]
- **Nucleophilic Attack:** The negatively charged carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclic ketone. This step forms a betaine intermediate.[3][7]
- **Intramolecular Ring Closure:** The resulting alkoxide in the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the sulfoxonium group.[3]
- **Product Formation:** This ring-closing step forms the spiro-epoxide and releases dimethyl sulfoxide (DMSO) as a byproduct.[3]

The overall transformation is a formal [1+2] cycloaddition of a methylene group to the carbonyl double bond.[7]



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Caption: General mechanism of spiro-epoxidation using trimethylsulfoxonium iodide.

Quantitative Data Summary

The Corey-Chaykovsky spiro-epoxidation has been successfully applied to a variety of cyclic carbonyl compounds. The following table summarizes representative examples, highlighting the reaction's scope and efficiency.

Entry	Substrate (Cyclic Ketone/ Amide)	Base	Solvent	Time (h)	Temp (°C)	Yield (%)	Reference
1	4-tert- Butylcycl ohexano ne	NaH	DMSO	18	RT	92	J. Am. Chem. Soc. 1965, 87, 1353
2	Bridged Amide 1a	NaH	THF/DM SO	0.5	RT	91	J. Am. Chem. Soc. 2009, 131, 13246[6]
3	Bridged Amide 1b	NaH	THF/DM SO	0.5	RT	85	J. Am. Chem. Soc. 2009, 131, 13246[6]
4	Bridged Amide 1c	NaH	THF/DM SO	0.5	RT	75	J. Am. Chem. Soc. 2009, 131, 13246[6]
5	Allyl Cyclohex anone	KOt-Bu	DMSO	2	RT	88	Org. Lett. 2019, 21, 6079[8]
6	2-Bromo- 6,7,8,9- tetrahydr	NaH	DMSO	-	RT	95	Molecule s 2020,

	obenzo[2]annulen- 5-one						25, 412[9]
7	6-Bromo- 3,4- dihydro- 2H- naphthal en-1-one	NaH	DMSO	-	RT	90	Molecule s 2020, 25, 412[9]

Detailed Experimental Protocols

Below are detailed protocols for the spiro-epoxidation of a standard cyclic ketone and a more specialized bridged amide substrate.

Protocol 1: General Spiro-Epoxidation of a Cyclic Ketone

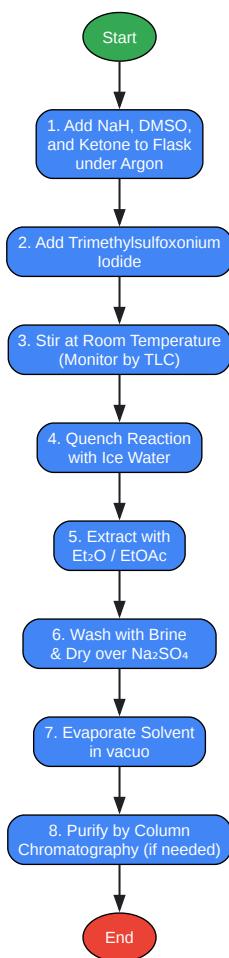
This procedure is adapted from a general method for Corey-Chaykovsky epoxidation.[9]

Materials:

- Cyclic ketone (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 eq)
- Trimethylsulfoxonium iodide (2.25 eq)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Diethyl ether, Ethyl acetate, Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Three-necked flask, argon supply, magnetic stirrer

Procedure:

- Under an argon atmosphere, place sodium hydride (4.0 eq) into a dry three-necked flask.
- Add anhydrous DMSO (to make a 0.6 M solution with respect to the ketone) and the cyclic ketone (1.0 eq).
- Stir the suspension at room temperature.
- Add trimethylsulfoxonium iodide (2.25 eq) to the mixture all at once.
- Continue stirring the reaction mixture at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over ice to quench the reaction.
- Extract the aqueous mixture with a 1:1 solution of diethyl ether and ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Remove the solvent under reduced pressure. The resulting crude spiro-epoxide can be purified by column chromatography if necessary.



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Caption: Experimental workflow for a general spiro-epoxidation reaction.

Protocol 2: Spiro-Epoxydation of a Bridged Twisted Amide

This protocol is based on the synthesis of spiro-epoxyamines from twisted amides, which are particularly reactive carbonyl compounds.^[6]

Materials:

- Bridged amide substrate (e.g., 1a, 1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)
- Trimethylsulfoxonium iodide (2.0 eq)

- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Saturated aqueous NH₄Cl, Dichloromethane (CH₂Cl₂), Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF, add a solution of trimethylsulfoxonium iodide (2.0 eq) in anhydrous DMSO.
- Stir the resulting mixture at room temperature for 20 minutes to allow for ylide formation.
- Add a solution of the bridged amide substrate (1.0 eq) in anhydrous THF to the ylide suspension.
- Stir the reaction at room temperature for 30 minutes.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
- Extract the mixture with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure spiro-epoxyamine. The reaction is noted to be sensitive to concentration, and slight increases can lead to decomposition.^[6]

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